molecular formula C26H23NO4S B170139 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate CAS No. 129431-12-5

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Cat. No. B170139
M. Wt: 445.5 g/mol
InChI Key: KLOAPUSZAUJNRC-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate” is a chemical compound with the CAS Number: 129431-12-5 . It plays a pivotal role in drug synthesis, specifically in the development of angiotensin converting enzyme inhibitors . The compound has a molecular weight of 445.54 .


Molecular Structure Analysis

The molecular formula of this compound is C26H23NO4S . The InChI code is 1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 445.5 g/mol, and a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors. The compound has 9 freely rotating bonds, and a topological polar surface area of 89 Ų .

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Agents

A significant application of 2,5-dioxopyrrolidin-1-yl derivatives is in the development of anticonvulsant agents. Research by Kamiński et al. (2015) focused on synthesizing new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, with some compounds being more potent and safer compared to standard antiepileptic drugs (Kamiński et al., 2015).

Development of Hybrid Molecules for Anticonvulsant and Antinociceptive Activity

In another study by Kamiński et al. (2016), new hybrid molecules were synthesized by coupling 2,5-dioxopyrrolidin-1-yl propanoic or butanoic acids with secondary amines. These compounds displayed significant anticonvulsant and antinociceptive properties, with some showing better safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Rearrangement and Synthesis Studies

Chernyshev et al. (2010) explored the reaction between aminoguanidine and succinic acid to form a new rearrangement in the 2,5-dioxopyrrolidine series. This research provided insights into the chemical behavior and potential applications of these compounds (Chernyshev et al., 2010).

Synthesis of N-hydroxypyrrolidin-2-one Derivatives

Mironiuk-Puchalska et al. (2008) conducted a study on the synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one derivatives, exploring the synthesis process and yields of these compounds, which could have implications in various scientific applications (Mironiuk-Puchalska et al., 2008).

Antimicrobial and Antioxidant Activity

Rusnac et al. (2020) investigated the antimicrobial and antioxidant activity of compounds formed from the condensation reaction involving pyridine derivatives. These compounds showed potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

Labeling Amine Residues

Crovetto et al. (2008) synthesized an amine-reactive derivative using 2,5-dioxopyrrolidin-1-yl, useful for labeling biopolymers. This derivative's properties make it a valuable tool in biochemical studies (Crovetto et al., 2008).

Monoclonal Antibody Production

Aki et al. (2021) discovered that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide increases monoclonal antibody production in Chinese hamster ovary cell cultures. This compound's ability to improve production and quality control of monoclonal antibodies highlights its importance in pharmaceutical research (Aki et al., 2021).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOAPUSZAUJNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591656
Record name 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

CAS RN

129431-12-5
Record name 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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